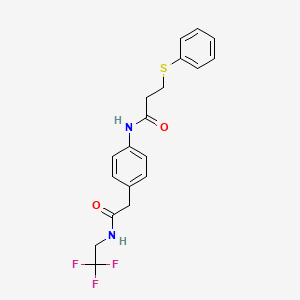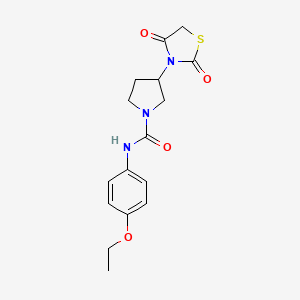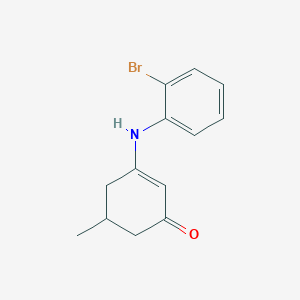
2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide, also known as CPI-1189, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
科学的研究の応用
2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been studied for its potential to treat depression and anxiety disorders.
作用機序
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide is not fully understood, but it is believed to act on several molecular targets in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the adenosine A2A receptor. 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the survival and function of neurons.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. Additionally, 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide in lab experiments is its high potency and selectivity for its molecular targets. This makes it a useful tool for studying the molecular mechanisms underlying neurological disorders. However, one limitation of using 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide. One area of interest is its potential to treat other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in developing more potent and selective analogs of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide that could be used as potential therapeutics. Finally, there is a need for further studies on the safety and toxicity of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide, particularly in humans.
合成法
The synthesis of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylmethylamine and 5-methylthiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a base, such as triethylamine (TEA). The resulting product is purified using column chromatography to obtain 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide in its pure form.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-7-16-14(20-9)17-13(18)11-4-5-15-12(6-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHNMVIFNQKXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2946587.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)



![N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2946596.png)
![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)